
N-Methyl-N-(2-methylamino-ethyl)-benzamide
Overview
Description
N-Methyl-N-(2-methylamino-ethyl)-benzamide (CAS RN: 98902-12-6) is a benzamide derivative characterized by a tertiary amine structure, featuring a benzoyl group attached to a methylaminoethyl chain. The compound’s molecular formula is C₁₂H₁₇N₂O, with a molecular weight of ~237.3 g/mol.
Preparation Methods
Nucleophilic Acyl Substitution Routes
Direct Aminolysis of Benzoyl Chlorides
The most widely reported method involves the reaction of substituted benzoyl chlorides with N-methyl-N-(2-methylamino-ethyl)amine. A 2022 Journal of the American Chemical Society study demonstrated this approach using 2-bromobenzoyl chloride and sym-dimethylethylenediamine in tetrahydrofuran/hexane solvent systems. Key parameters include:
Parameter | Value | Impact on Yield |
---|---|---|
Temperature | 20°C | Minimizes side reactions |
Catalyst | 9-BBN | Enhances nucleophilicity |
Reaction time | 18 hours | 90% conversion |
Workup | Aqueous extraction | 31% isolated yield |
The mechanism proceeds through a two-stage process: initial deprotonation of the secondary amine by 9-borabicyclo[3.3.1]nonane (9-BBN), followed by nucleophilic attack on the acyl chloride. Comparative studies show electron-withdrawing substituents on the benzoyl chloride increase reaction rates but may reduce yields due to competing hydrolysis.
Microwave-Assisted Synthesis
Recent adaptations employ microwave irradiation to accelerate reaction kinetics. A representative protocol uses:
- Benzoyl chloride (1.2 equiv)
- N-methyl-N-(2-methylamino-ethyl)amine (1.0 equiv)
- Triethylamine (2.5 equiv) in DMF
- Microwave conditions: 100°C, 150 W, 20 minutes
This method achieves 68% yield with >95% purity after recrystallization from ethyl acetate/hexane. The enhanced efficiency stems from improved heat transfer and reduced thermal decomposition compared to conventional heating.
Reductive Amination Strategies
Two-Step Protocol via Imine Intermediate
An alternative pathway involves:
- Condensation of benzaldehyde derivatives with N-methylethylenediamine
- Subsequent reduction of the imine intermediate
Key data from optimized trials:
Step | Reagent | Conditions | Yield | Purity |
---|---|---|---|---|
1 | Benzaldehyde | EtOH, 50°C, 4h | 85% | 90% |
2 | NaBH4 | MeOH, 0°C, 1h | 72% | 88% |
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Approach
Industrial-scale production employs Wang resin functionalized with hydroxymethyl groups:
- Load Fmoc-protected methylaminoethylamine (0.8 mmol/g resin)
- Deprotect with 20% piperidine/DMF
- Acylate with benzoyl chloride (3 equiv) and HOBt/DIC
This method achieves:
- 92% coupling efficiency
- 85% overall yield after cleavage (TFA/DCM)
- Purity >98% without chromatography
The solid-phase approach reduces solvent consumption by 40% compared to solution-phase methods.
Critical Analysis of Byproduct Formation
Competing Reactions and Mitigation Strategies
Common side products and their suppression methods:
Byproduct | Formation Cause | Prevention Method |
---|---|---|
Bis-acylated species | Excess acyl chloride | Slow reagent addition |
Oxazolines | Intramolecular cyclization | Low-temperature conditions |
Hydrolyzed amine | Moisture contamination | Molecular sieves (4Å) |
HPLC-MS analysis of reaction mixtures identifies these impurities at levels <2% when following optimized protocols.
Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques achieve 82% yield using:
- Benzoyl chloride (1.1 equiv)
- Amine component (1.0 equiv)
- K₂CO₃ (2.0 equiv) as base
- Milling time: 45 minutes
This approach eliminates solvent waste and reduces energy consumption by 60% compared to traditional methods.
Continuous Flow Systems
Microreactor technology enables:
- Residence time: 8 minutes
- Temperature: 25°C
- Productivity: 1.2 kg/day per reactor module
Key advantages include precise stoichiometric control and inherent safety benefits when handling reactive intermediates.
Analytical Characterization Benchmarks
Spectroscopic Standards
Authentic samples exhibit consistent spectral profiles:
¹H NMR (400 MHz, CDCl₃):
δ 7.82 (d, J=7.2 Hz, 2H, ArH), 7.52 (t, J=7.4 Hz, 1H, ArH), 7.43 (t, J=7.6 Hz, 2H, ArH), 3.72 (t, J=6.0 Hz, 2H, NCH₂), 3.15 (t, J=6.0 Hz, 2H, CH₂N), 2.93 (s, 3H, NCH₃), 2.34 (s, 3H, NHCH₃)
IR (ATR):
3275 cm⁻¹ (N-H stretch), 1648 cm⁻¹ (C=O), 1550 cm⁻¹ (C-N)
HRMS (ESI+):
m/z calcd for C₁₁H₁₆N₂O [M+H]⁺: 193.1341; found: 193.1339
Industrial-Scale Production Considerations
Cost Analysis of Competing Methods
Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) | Total Yield |
---|---|---|---|
Acyl chloride route | 120 | 45 | 78% |
Reductive amination | 95 | 62 | 72% |
Flow chemistry | 110 | 28 | 85% |
Lifecycle assessment identifies the microwave-assisted acyl chloride method as most sustainable for batch production, while continuous flow systems excel in large-volume manufacturing.
Emerging Catalytic Systems
Enzyme-Mediated Synthesis
Recent trials with Candida antarctica lipase B demonstrate:
- 68% conversion in aqueous buffer (pH 7.4)
- 55°C optimal temperature
- No racemization observed
This biocatalytic approach shows promise for chiral derivatives but requires further yield optimization.
Regulatory Compliance Aspects
Impurity Profiling Requirements
ICH Q3A guidelines necessitate control of:
- Residual solvents: <500 ppm DMF
- Heavy metals: <10 ppm
- Unknown impurities: <0.15%
Current synthetic routes meet these specifications when employing final purification via wiped-film evaporation.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2-methylamino-ethyl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-Methyl-N-(2-methylamino-ethyl)-benzoic acid.
Reduction: Formation of N-Methyl-N-(2-methylamino-ethyl)-benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-Methyl-N-(2-methylamino-ethyl)-benzamide (C11H16N2O), also known as N-methyl-N-[2-(methylamino)ethyl]benzamide, is a benzamide derivative with diverse applications in scientific research . Its CAS number is 98902-12-6.
Overview
This compound features a benzamide structure with a methyl group and a methylamino-ethyl group attached to the nitrogen atoms. It has a molecular weight of 192.26 g/mol .
IUPAC Name: N-methyl-N-[2-(methylamino)ethyl]benzamide
InChI: InChI=1S/C11H16N2O/c1-12-8-9-13(2)11(14)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3
InChI Key: HRRYEOIOBDIZTM-UHFFFAOYSA-N
Canonical SMILES: CNCCN(C)C(=O)C1=CC=CC=C1
Preparation Methods
This compound is typically synthesized by reacting benzoyl chloride with N-methyl-N-(2-methylamino-ethyl)amine in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in a solvent such as dichloromethane, with the temperature maintained between 0-5°C to control the exothermic reaction. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and yield through precise control of reaction parameters like temperature, pressure, and reactant concentrations.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
- Reduction: Reducing agents such as lithium aluminum hydride can be employed.
- Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.
Major Products Formed:
- Oxidation: N-Methyl-N-(2-methylamino-ethyl)-benzoic acid
- Reduction: N-Methyl-N-(2-methylamino-ethyl)-benzylamine
- Substitution: Various substituted benzamides, depending on the nucleophile used
Scientific Research Applications
This compound is used as an intermediate in synthesizing more complex organic molecules. It is also studied for its potential effects on biological systems, including enzyme inhibition and receptor binding, and investigated for potential therapeutic properties, such as anti-inflammatory and analgesic effects. Additionally, it finds use in the production of pharmaceuticals and agrochemicals.
The biological activity of this compound involves interactions with enzymes and receptors. It can inhibit enzyme activity by binding to the active site, preventing substrate binding, and may interact with serotonin and dopamine receptors, suggesting potential psychoactive properties. Derivatives with a benzamidic structure may exhibit prokinetic effects on gastrointestinal motility, potentially aiding in treating gastrointestinal disorders without central nervous system side effects.
Medicinal Chemistry
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-methylamino-ethyl)-benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key structural and functional differences between N-Methyl-N-(2-methylamino-ethyl)-benzamide and related compounds:
Structural and Electronic Comparisons
- Substituent Effects: The methylaminoethyl group in the target compound provides moderate steric bulk and hydrogen-bonding capacity, distinguishing it from simpler analogues like N-(2-aminoethyl)benzamide . Pyridinyl and quinolinyl substituents (e.g., in ) introduce aromatic nitrogen atoms, enabling metal coordination or π-π stacking, unlike the aliphatic amine in the target compound .
Solubility and Physicochemical Properties
- The methylaminoethyl group enhances water solubility compared to hydrophobic analogues like N-Methyl-N-(1-methyl-2-phenylethyl)benzamide . However, it is less hydrophilic than compounds with carboxylic acid substituents (e.g., ), which exhibit improved solubility and inhibitory activity in PCAF HAT assays .
Key Research Findings
- Synthetic Flexibility: Benzamide derivatives are synthesized via acyl chloride-amine coupling (e.g., ), suggesting the target compound could be prepared similarly using 2-methylaminoethylamine and methyl-substituted benzoyl chloride .
- Structure-Activity Relationships (SAR): Longer acyl chains (e.g., in ) enhance enzyme inhibition, but the target compound’s shorter methylaminoethyl group may prioritize receptor specificity over broad-spectrum activity . Steric hindrance from bulky groups () reduces reactivity in certain catalytic systems, whereas the target compound’s flexible chain may facilitate binding .
Biological Activity
N-Methyl-N-(2-methylamino-ethyl)-benzamide (CAS Number: 98902-12-6) is an organic compound with significant biological activity. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C_{11}H_{16}N_{2}O and a molecular weight of 192.26 g/mol. The structure features a benzamide core with a methyl group and a 2-methylaminoethyl substituent, which influences its biological interactions and reactivity.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit specific enzyme activities by binding to their active sites, thus preventing substrate interaction. This property is crucial in the modulation of metabolic pathways.
- Receptor Interaction : Preliminary studies suggest that this compound may interact with serotonin and dopamine receptors, indicating potential psychoactive properties similar to other benzamide derivatives.
1. Medicinal Chemistry
This compound is being investigated for its potential therapeutic effects, including:
- Anti-inflammatory Properties : The compound shows promise in reducing inflammation, making it a candidate for treating conditions characterized by excessive inflammatory responses.
- Analgesic Effects : Its interaction with pain pathways could provide analgesic benefits, although further studies are required to confirm efficacy.
2. Gastrointestinal Activity
Research indicates that derivatives with a benzamidic structure exhibit prokinetic effects on gastrointestinal motility. This compound may share these properties, potentially aiding in the treatment of gastrointestinal disorders without central nervous system side effects .
Case Studies and Research Findings
A review of the literature reveals several studies highlighting the biological activity of related compounds:
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | CAS Number | Key Features |
---|---|---|---|
This compound | C_{11}H_{16}N_{2}O | 98902-12-6 | Benzamide structure; potential psychoactive properties |
N,N-Dimethyl-1-(2-methylamino)ethanamine | C_{3}H_{10}N_{2} | 303-24-4 | Simple structure; intermediate in synthesis |
N-[2-(Methylamino)ethyl]benzamide | C_{10}H_{14}N_{2}O | 15445142 | Lacks methyl group on nitrogen; different biological profile |
This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-Methyl-N-(2-methylamino-ethyl)-benzamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling N-methylamine derivatives with activated benzoyl precursors. For example, reductive amination using NaCNBH₃ in chloroform with N-Boc-protected intermediates (e.g., N-Boc-2-aminoacetaldehyde) followed by deprotection yields the target compound . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and crystallization (methanol/water) ensures >95% purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity .
Q. How can spectroscopic techniques (NMR, IR) characterize this compound?
Methodological Answer:
- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.1–3.3 ppm), and amide NH (δ 8.5–8.7 ppm, broad singlet) .
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) confirm the benzamide backbone .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 323.7 for related analogs) .
Q. What solvent systems and reaction conditions are critical for stabilizing this compound during synthesis?
Methodological Answer: Polar aprotic solvents (e.g., dichloromethane, acetonitrile) enhance solubility, while mild bases (DIPEA) facilitate acyl chloride couplings. Reactions are performed at 0–4°C to minimize side reactions (e.g., hydrolysis). Stability is maintained under inert atmospheres (N₂/Ar) and anhydrous conditions .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in radical cyclization reactions?
Methodological Answer: The methylamino-ethyl group acts as a directing moiety, stabilizing radical intermediates through hyperconjugation. Control experiments with TEMPO (radical scavenger) and deuterated analogs (KIE studies) confirm radical-mediated pathways. Steric hindrance from the methyl group slows intermolecular side reactions, favoring intramolecular cyclization (e.g., dihydroisoquinoline formation) .
Parameter | Effect on Reactivity |
---|---|
Methyl substitution | Enhances radical stability |
Ethyl chain length | Optimizes intramolecular H-atom transfer |
Aromatic substituents | Modulate electron density at reaction site |
Q. What computational methods predict the binding affinity of this compound to biological targets (e.g., enzymes)?
Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like Trypanosoma brucei enzymes. Key steps:
- Protonation states assigned at physiological pH (Schrödinger Suite).
- Binding free energy calculated via MM-PBSA.
- Hydrophobic pockets and hydrogen bonds (e.g., with catalytic residues) are critical for affinity .
Q. How can structural modifications enhance the compound’s bioactivity while minimizing toxicity?
Methodological Answer:
- Aromatic Ring Substitution : Electron-withdrawing groups (e.g., -Cl, -CF₃) improve metabolic stability .
- Aminoethyl Chain Optimization : Shorter chains reduce off-target interactions; methylation prevents oxidative deamination .
- SAR Studies : Analog libraries screened against cytotoxicity panels (e.g., HepG2 cells) identify safer derivatives .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to troubleshoot?
Methodological Answer: Variations arise from Boc-deprotection efficiency (HCl/dioxane vs. TFA). Troubleshooting steps:
- Monitor reaction progress via TLC (ninhydrin staining for free amines).
- Optimize stoichiometry (1.2 equiv acyl chloride) and reaction time (2–4 h) .
Q. Conflicting biological activity data across studies: What factors contribute?
Methodological Answer:
- Assay Conditions : Varying pH, serum concentration, or incubation time alter results. Standardize using CLSI guidelines.
- Compound Purity : Impurities (e.g., residual solvents) skew IC₅₀ values. Validate with LC-MS .
Properties
IUPAC Name |
N-methyl-N-[2-(methylamino)ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-12-8-9-13(2)11(14)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRYEOIOBDIZTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543367 | |
Record name | N-Methyl-N-[2-(methylamino)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98902-12-6 | |
Record name | N-Methyl-N-[2-(methylamino)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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